![molecular formula C11H11N3O3 B567426 6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one CAS No. 1272756-10-1](/img/structure/B567426.png)
6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one
説明
Chemical Identity and Structure
6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one (CAS: 1272756-10-1) is a spirocyclic compound featuring a tetrahydroquinazoline moiety fused to a nitro-substituted cyclobutane ring. Its molecular formula is C₁₁H₁₁N₃O₃, with a molecular weight of 233.22 g/mol . The spiro junction at the quinazoline C2 position introduces conformational rigidity, which may influence its physicochemical and biological properties.
Synthesis and Applications This compound is classified as a pharmaceutical intermediate, produced by Wuhan Xinxin Jiali Bio-Tech Co., Ltd., and distributed globally for use in drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclobutane]-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable quinazoline derivative, followed by the introduction of a nitro group and the formation of the spiro linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclobutane]-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly
生物活性
6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one (CAS Number: 1272756-10-1) is a heterocyclic compound with notable biological activities. This compound features a spirocyclic structure that contributes to its unique chemical properties and potential therapeutic applications. The molecular formula is with a molecular weight of approximately 233.23 g/mol.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological pathways.
Anticancer Properties
Recent research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Study on Cell Lines : In vitro studies have demonstrated that this compound can induce apoptosis in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased apoptosis rates .
- Dose-Response Analysis : A dose-response study revealed that concentrations ranging from 10 µM to 100 µM resulted in a significant reduction in cell viability, with IC50 values reported at approximately 30 µM for MCF-7 cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed upon treatment with this compound, suggesting oxidative stress as a contributing factor to its cytotoxic effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the nitro group or variations in the cyclobutane moiety can significantly influence its pharmacological properties.
Modification | Effect on Activity | Reference |
---|---|---|
Nitro group substitution | Enhanced cytotoxicity | |
Alteration of spirocyclic framework | Changes in selectivity towards cancer cell lines |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The study highlighted a significant decrease in Ki67 expression (a marker for proliferation) in treated tumors .
- Combination Therapies : Combining this compound with established chemotherapeutics has shown synergistic effects, enhancing overall therapeutic efficacy while reducing side effects associated with higher doses of traditional agents .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 6-nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one?
Synthesis typically involves multi-step reactions leveraging quinazoline and cyclobutane chemistry. A plausible route includes:
- Step 1 : Construct the tetrahydroquinazoline core via reduction of quinazoline derivatives (e.g., using LiAlH₄ or NaBH₄, as described for similar tetrahydroquinazoline systems) .
- Step 2 : Introduce the nitro group at the 6-position via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at low temperatures to avoid over-nitration) .
- Step 3 : Form the spirocyclobutane ring via cyclization using photochemical or thermal methods, ensuring stereochemical control .
- Purification : Use preparative HPLC or column chromatography for isolating intermediates and final products .
Q. How can the molecular structure of this compound be experimentally validated?
- X-ray crystallography : Employ tools like OLEX2 or SHELX-90 for crystal structure determination. Phase annealing (SHELX-90) improves resolution for larger spiro systems .
- NMR spectroscopy : Analyze - and -NMR spectra to confirm the spiro junction (e.g., distinct cyclobutane proton shifts at δ 1.8–2.5 ppm) and nitro group placement .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and nitro group presence via isotopic patterns .
Q. What are the key physicochemical properties critical for experimental design?
- Thermal stability : Assess via thermogravimetric analysis (TGA) to determine decomposition temperatures (critical for reaction planning).
- Solubility : Test in polar (DMSO, DMF) and non-polar solvents (cyclohexane) to optimize reaction conditions .
- Redox behavior : Cyclic voltammetry can reveal nitro group reduction potentials, informing catalytic or electrochemical applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case study : Discrepancies in NMR chemical shifts may arise from dynamic spiro ring conformations. Use variable-temperature NMR to identify rotational barriers or tautomerism .
- Cross-validation : Compare experimental data with density-functional theory (DFT)-calculated spectra (e.g., B3LYP/6-311+G(d,p)) to verify assignments .
- Crystallographic refinement : Apply negative quartet relations in SHELX-90 to resolve phase ambiguities in spiro systems .
Q. What computational strategies optimize thermochemical predictions for this compound?
- Hybrid functionals : Use B3LYP or M06-2X with exact-exchange terms to improve accuracy in predicting bond dissociation energies and nitro group stability .
- Solvent effects : Incorporate polarizable continuum models (PCM) for solvation-free energy calculations, critical for pharmacological studies .
- Benchmarking : Validate against experimental thermochemical data (e.g., combustion calorimetry) to refine computational protocols .
Q. How can synthetic routes be optimized to improve spirocyclobutane yield?
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 150°C for 10 minutes) to reduce side reactions .
- Catalysis : Screen Pd or Ru catalysts for stereoselective spiro ring formation .
- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
Q. What mechanistic insights exist for electrophilic substitution reactions on the quinazoline core?
- Reactivity order : Electrophilic attack favors the 8-position due to electron-rich regions in quinazoline (validated via DFT and experimental nitration studies) .
- Nitro group directing effects : The 6-nitro group deactivates adjacent positions, requiring harsh conditions for further substitution .
Q. How is this compound applied in drug discovery research?
- Enzyme inhibition : Screen against kinases or proteases using fluorescence polarization assays, leveraging the spiro structure’s conformational rigidity .
- ADMET profiling : Assess metabolic stability via liver microsome assays and cell permeability using Caco-2 models .
- Targeted delivery : Functionalize the cyclobutane ring with PEG linkers for nanoparticle-based delivery systems .
類似化合物との比較
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- Functional Group Variation: The benzopyran-derived analog (C₁₃H₁₃NO₄) replaces tetrahydroquinazoline with a dihydrobenzopyran system, reducing nitrogen content but adding oxygen, which may alter solubility and hydrogen-bonding capacity .
Industrial and Research Relevance
- Pharmaceutical Intermediates : The cyclobutane variant is marketed for drug synthesis, while the cyclopentane analog’s higher lipophilicity (LogP = 2.692) may suit blood-brain barrier penetration .
- Purity and Availability : Combi-Blocks lists the cyclobutane compound at 95% purity (MFCD18651723), indicating its readiness for experimental use .
特性
IUPAC Name |
6-nitrospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-10-8-6-7(14(16)17)2-3-9(8)12-11(13-10)4-1-5-11/h2-3,6,12H,1,4-5H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSURDWUMJXDOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179825 | |
Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-10-1 | |
Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。